molecular formula C16H15N3O5S B2744883 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide CAS No. 941885-84-3

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide

Cat. No. B2744883
M. Wt: 361.37
InChI Key: FVGKSFVQKUUWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide, also known as DBIBB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DBIBB is a small molecule that has been shown to have anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Synthesis and Antimicrobial Screening

A study by Desai, Rajpara, and Joshi (2013) explored the synthesis of a series of compounds related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide, demonstrating significant in vitro antibacterial and antifungal activities. This research highlights the compound's potential as a base for developing new antimicrobial agents, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Structural Studies and Physicochemical Properties

Another study focused on the structural analysis and physicochemical properties of co-crystals involving nitrofurantoin, a compound structurally related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide. The study aimed to enhance the photostability and clinically relevant properties of nitrofurantoin through co-crystallization, suggesting the potential of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide in similar applications (Vangala, Chow, & Tan, 2012).

Bioactivation and DNA Interstrand Crosslinking

Research by Knox, Friedlos, Marchbank, and Roberts (1991) discussed the bioactivation of CB 1954, a compound related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide, and its ability to form DNA-DNA interstrand crosslinks. This property underlines the compound's potential use in targeted cancer therapy, providing insights into the mechanisms that could be exploited for therapeutic interventions (Knox, Friedlos, Marchbank, & Roberts, 1991).

Synthesis and Evaluation as Anticonvulsants

Bourhim, Kanyonyo, Lambert, Poupaert, Stables, and Vamecq (1997) explored the development of retrobenzamides, including structures akin to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide, assessing their potential as anticonvulsants. This study underscores the compound's relevance in designing new drugs for neurological disorders (Bourhim et al., 1997).

Antimicrobial Activity of Novel Derivatives

Research by Yadlapalli, Chourasia, Jogi, Podile, and Perali (2013) on synthesizing novel phenylbenzamide derivatives, including those related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide, revealed significant antimicrobial activity. This highlights the compound's potential as a scaffold for creating effective antibacterial and antifungal agents (Yadlapalli et al., 2013).

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c20-16(14-4-1-2-5-15(14)19(21)22)17-12-6-8-13(9-7-12)18-10-3-11-25(18,23)24/h1-2,4-9H,3,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGKSFVQKUUWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide

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